molecular formula C7H9N3O2 B1204513 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 495-77-2

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B1204513
CAS RN: 495-77-2
M. Wt: 167.17 g/mol
InChI Key: YCFJXOFFQLPCHD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a conformationally constrained amino acid and is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin II receptor antagonists .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

This compound is a reactant in the preparation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids and analogs as antihypertensives .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a melting point of 265°C . The compound should be stored at 0-8°C .

Scientific Research Applications

Antihypertensive Activity

This compound has been found to have antihypertensive activity . It is used in the preparation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids and analogs that are useful for the treatment of hypertension .

Glucagon Antagonists

The compound is a structural element in certain biologically active compounds that act as glucagon antagonists . Glucagon is a hormone that raises blood glucose levels, and antagonists can help regulate these levels, potentially helping with conditions like diabetes.

Angiotensin II Receptor Antagonists

In addition to glucagon antagonists, this compound is also used in the creation of angiotensin II receptor antagonists . These are medications that help dilate blood vessels, and they are often used to treat high blood pressure and heart failure.

Psycholeptic Activity

Japanese patent applications have reported that derivatives of this compound may have psycholeptic activity . Psycholeptic drugs are those that have a tranquilizing effect on the central nervous system.

Central Nervous System Activity

In addition to psycholeptic activity, these compounds may also have a more general effect on the central nervous system . This could potentially include a wide range of effects, from pain relief to the treatment of various neurological disorders.

Analeptic Activity

Another potential application of this compound is in the treatment of conditions that require analeptic activity . Analeptics are drugs that stimulate the central nervous system. They can be used to treat conditions like respiratory depression or narcolepsy.

Factor Xa Inhibitors

According to some sources, this compound can be used to prepare Factor Xa inhibitors . Factor Xa is an enzyme that plays a key role in blood clotting, and inhibitors can help prevent conditions like deep vein thrombosis or pulmonary embolism.

CDK Inhibitors

Finally, this compound can also be used in the preparation of CDK inhibitors . CDKs, or cyclin-dependent kinases, are a family of protein kinases that play important roles in regulating the cell cycle. Inhibitors can be used in the treatment of various cancers.

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The compound has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors . This suggests potential applications in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These antagonists are known to inhibit the action of glucagon and angiotensin II respectively, which play crucial roles in glucose metabolism and blood pressure regulation.

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJXOFFQLPCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327078
Record name 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Spinacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

CAS RN

495-77-2, 59981-63-4
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Spinacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 °C
Record name (S)-Spinacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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